2-Bromo-5-nitrobenzylamine
Description
Historical Context and Evolution of Research on Benzylamine (B48309) Derivatives with Halogen and Nitro Substituents
The study of benzylamine derivatives is deeply rooted in the history of organic chemistry, dating back to early investigations of aromatic compounds. schoolwires.net The introduction of substituents onto the benzene (B151609) ring was found to profoundly alter the reactivity and properties of the parent molecule. schoolwires.net Halogen and nitro groups, in particular, have been subjects of extensive research due to their strong influence on the electronic nature of the aromatic system.
Historically, the focus was on understanding the fundamental principles of electrophilic aromatic substitution and the directing effects of various functional groups. Halogens and nitro groups are deactivating, electron-withdrawing groups, which direct incoming electrophiles to the meta-position. schoolwires.net However, the simultaneous presence of both on a benzylamine core presents a more complex electronic environment. Research from the mid-20th century explored the reaction kinetics of various substituted benzylamines. For instance, studies in 1966 examined the rates of reaction of benzylamine with compounds like β-nitrostyrenes, providing quantitative data on how substituents affect reactivity. cdnsciencepub.com
The evolution of this research area has been driven by the parallel development of synthetic methodologies and the growing demand for novel molecules in various applications, especially pharmaceuticals. The ability of halogens, such as bromine, to serve as "synthetic handles" for further transformations via cross-coupling reactions has made halogenated benzylamines particularly valuable. rsc.org Similarly, the nitro group's ability to be reduced to an amino group offers a strategic route to introduce another key functional group, further expanding synthetic possibilities. smolecule.com This dual functionality—a reactive handle (bromo group) and a modifiable functional group (nitro group)—has cemented the importance of compounds like 2-Bromo-5-nitrobenzylamine in modern synthetic chemistry.
Significance of this compound as a Synthetic Intermediate
The utility of this compound lies in its capacity to act as a versatile precursor for a wide range of more complex molecules. Its structural features allow for selective chemical modifications at three distinct points: the amino group, the bromine atom, and the nitro group.
The primary amine of the benzylamine moiety is nucleophilic and readily participates in reactions such as acylation, alkylation, and the formation of imines or squaramides. rsc.orgresearchgate.net The electron-withdrawing nature of the nitro and bromo substituents modulates the reactivity of the amine.
The bromine atom is a key feature for synthetic diversification. It can be substituted through nucleophilic aromatic substitution or, more commonly, participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of various aryl, alkyl, or alkynyl groups at the 2-position. fiu.edu
The nitro group is also a critical functional handle. It can be readily reduced under various conditions (e.g., using tin(II) chloride, hydrogen gas with a catalyst) to an amino group. smolecule.combeilstein-journals.org This transformation is synthetically powerful, as it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the benzene ring. This newly formed aniline (B41778) derivative can then undergo a host of other reactions, such as diazotization or condensation, to build complex heterocyclic systems. For example, 2-nitrobenzylamines have been used as precursors for the synthesis of indazoles and benzodiazepines through reductive cyclization pathways. beilstein-journals.orgacs.orgresearchgate.net
This trifecta of reactivity makes this compound a valuable intermediate in the synthesis of:
Pharmaceuticals : It serves as a building block for drugs, particularly those targeting bacterial infections. smolecule.com
Heterocyclic Compounds : It is a key starting material for synthesizing fused nitrogen heterocycles like quinazolines, benzodiazepines, and indazoles, which are common scaffolds in medicinal chemistry. beilstein-journals.orgacs.orgmdpi.com
Chemical Probes : Its derivatives can be used to study biochemical pathways and enzyme interactions.
Interactive Data Table: Synthetic Utility of this compound
| Functional Group | Type of Reaction | Potential Products/Applications |
| Amino Group (-CH₂NH₂) ** | Acylation, Alkylation, Imine Formation, Squaramide Synthesis | Amides, Secondary/Tertiary Amines, Schiff bases, Squaramide derivatives |
| Bromo Group (-Br) | Palladium-Catalyzed Cross-Coupling, Nucleophilic Substitution | Biaryls, Alkylated/Alkynylated Arenes, Heterocyclic linkages |
| Nitro Group (-NO₂) ** | Reduction to Amino Group | Anilines, Leading to Fused Heterocycles (e.g., Indazoles, Benzodiazepines) |
Scope and Objectives of Current Academic Research Perspectives
Contemporary research involving this compound and related structures is largely focused on its application in medicinal chemistry and the development of novel synthetic methodologies.
Medicinal Chemistry: A primary objective is the use of this compound as a scaffold for the design and synthesis of new therapeutic agents. Research indicates that benzylamine derivatives possessing halogen and nitro groups are precursors to molecules with potential biological activities, including:
Anticancer Agents : Substituted quinazolines, which can be synthesized from precursors like this compound, are being investigated as tyrosine kinase inhibitors for cancer therapy. mdpi.com The bromo-substituent is often crucial for the structure-activity relationship (SAR) in these molecules. mdpi.com
Antimicrobial Agents : The compound is an intermediate in the synthesis of drugs targeting bacterial infections. smolecule.com Furthermore, novel benzylamine derivatives are being evaluated for activity against Mycobacterium tuberculosis. researchgate.net
Enzyme Inhibitors : The reactivity of substituted benzylamines makes them useful for creating molecules that can act as chemical probes or inhibitors for specific enzymes.
Synthetic Methodology: Another major area of academic research is the development of efficient and sustainable synthetic routes that utilize intermediates like this compound. This includes:
Multicomponent Reactions (MCRs) : The Ugi reaction, for example, can employ benzylamine derivatives to rapidly generate complex, drug-like molecules and fused nitrogen heterocycles in a single step. beilstein-journals.orgresearchgate.net
Flow Chemistry and Greener Synthesis : Researchers are exploring more sustainable synthetic platforms, such as paper-based systems, for reactions involving substituted benzylamines to improve yields and reduce waste. rsc.org
Photochemical Reactions : The photolability of the ortho-nitrobenzyl group is being explored for applications in creating "caged" compounds, where a biologically active molecule is released upon irradiation with light. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C7H7BrN2O2 |
|---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
(2-bromo-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7BrN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2 |
InChI Key |
QPHPPTFIWCHIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)Br |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Bromo 5 Nitrobenzylamine Moieties
Reactivity at the Amine Functionality
The primary benzylic amine in 2-bromo-5-nitrobenzylamine is a potent nucleophile and a reactive site for the introduction of diverse functional groups. Its reactions are fundamental to building more elaborate molecular structures.
As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, making it nucleophilic. It readily reacts with various electrophiles in nucleophilic substitution reactions. A common example is N-alkylation, where the amine reacts with alkyl halides to form secondary or tertiary amines. msu.edu This reaction proceeds directly, as the amine is sufficiently nucleophilic without prior conversion to its conjugate base. msu.edu Such derivatization is crucial for modifying the steric and electronic properties of the molecule or for introducing functional handles for subsequent reactions.
Table 1: Representative Nucleophilic Derivatization Reactions at the Amine This table presents plausible derivatization reactions based on the known reactivity of primary amines.
| Reactant | Reagent | Conditions | Product |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Acetonitrile (B52724) | N-Methyl-(2-bromo-5-nitrobenzyl)amine |
| This compound | Benzyl (B1604629) Bromide | Base (e.g., Et₃N), THF | N-Benzyl-(2-bromo-5-nitrobenzyl)amine |
| This compound | 2-Bromopyridine | Pd catalyst, Base | N-(2-Pyridyl)-(2-bromo-5-nitrobenzyl)amine |
The amine functionality is a cornerstone for forming key nitrogenous compounds like amides and imines.
Amide Formation: In reactions with activated carboxylic acid derivatives such as acyl chlorides or anhydrides, this compound forms stable amide bonds. nih.govnanobioletters.com This acylation is typically rapid and high-yielding, providing a robust method for linking the benzylamine (B48309) core to other molecular fragments. These resulting N-benzylamides are important intermediates in the synthesis of various heterocyclic compounds.
Imine Formation: The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and may require acid or base catalysis and the removal of water to drive the equilibrium toward the product. The formation of an imine is often the first step in cascade reactions to produce more complex heterocyclic systems. nih.gov
Table 2: Synthesis of Amides and Imines from this compound This table illustrates typical condensation reactions involving the amine group.
| Reaction Type | Reagent | Conditions | Product Class |
|---|---|---|---|
| Amidation | Acetyl Chloride | Pyridine, CH₂Cl₂ | N-(2-Bromo-5-nitrobenzyl)acetamide |
| Amidation | Benzoic Anhydride (B1165640) | Base (e.g., Et₃N) | N-(2-Bromo-5-nitrobenzyl)benzamide |
| Imine Formation | Benzaldehyde | Toluene (B28343), Dean-Stark, p-TsOH | N-(2-Bromo-5-nitrobenzylidene)aniline |
| Imine Formation | Cyclohexanone | Acetic Acid | N-(Cyclohexylidene)-1-(2-bromo-5-nitrophenyl)methanamine |
Derivatives of this compound, particularly amides and imines, are valuable precursors for constructing complex molecules through subsequent cyclization reactions. A notable strategy involves the initial formation of an amide, followed by transformations that lead to heterocyclic scaffolds. For instance, an N-acylated derivative can be a key intermediate in the synthesis of quinazolinones. mdpi.comorganic-chemistry.org Another powerful approach is a cascade reaction where an initial imine formation is followed by an intramolecular cyclization. Strategies such as the Leuckart–Wallach type reaction can be employed, where an iminium ion formed in situ undergoes cyclization and subsequent reduction to yield scaffolds like 3,4-dihydroquinazolinones. nih.gov
Transformations of the Nitro Group
The nitro group is a versatile functional group that significantly influences the molecule's reactivity and serves as a precursor to other functionalities, most notably the amino group.
The reduction of the aromatic nitro group to a primary amine is one of the most important transformations of this compound. This conversion opens up new synthetic pathways by introducing a second, chemically distinct amine group into the molecule. The product of this reaction is 4-bromo-3-(aminomethyl)aniline .
A critical aspect of this transformation is selectivity. The reducing agent must selectively act on the nitro group without causing hydrogenolysis of the carbon-bromine bond (dehalogenation). While powerful reducing agents like H₂/Pd-C can cleave the C-Br bond, milder and more selective conditions are preferred. commonorganicchemistry.com Reagents such as iron powder in acetic acid (Fe/AcOH), tin(II) chloride in hydrochloric acid (SnCl₂/HCl), or sodium sulfide (B99878) (Na₂S) are commonly used to achieve this selective reduction. commonorganicchemistry.com
The resulting product, a diamine, is a valuable building block. The newly formed aromatic amine is less nucleophilic than the benzylic amine but can readily participate in reactions like diazotization or, more commonly, intramolecular cyclizations. For example, the Gabriel synthesis of quinazoline (B50416) involves the reduction of an o-nitrobenzylamine derivative to an o-aminobenzylamine, which is then condensed with a one-carbon source like formic acid to form the heterocyclic ring. mdpi.com
Table 3: Reagents for Selective Reduction of the Nitro Group This table highlights common reagents that selectively reduce a nitro group in the presence of an aryl bromide.
| Reagent | Typical Conditions | Advantages |
|---|---|---|
| Fe / Acetic Acid | Reflux | Mild, cost-effective, high selectivity |
| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Reliable, good yields, tolerates many functional groups |
| H₂ / Raney Nickel | Methanol (B129727), RT | Avoids dehalogenation often seen with Pd/C commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Aqueous Ethanol | Can offer high selectivity for one nitro group over others commonorganicchemistry.com |
Intramolecular cyclizations are a powerful tool for the synthesis of N-heterocycles from this compound derivatives. These reactions typically proceed after the nitro group has been converted into a more reactive species, usually an amino group.
A common and effective strategy involves a tandem reaction sequence:
Acylation: The benzylic amine of this compound is first acylated with an acyl chloride or anhydride to form an N-(2-bromo-5-nitrobenzyl)amide.
Reduction: The nitro group of the amide intermediate is selectively reduced to an amino group, generating an N-(2-amino-4-bromobenzyl)amide.
Cyclization: Under acidic or thermal conditions, the newly formed aromatic amine attacks the carbonyl carbon of the amide in an intramolecular nucleophilic acyl substitution, eliminating water and forming a six-membered heterocyclic ring.
This sequence is a classic route to synthesizing substituted quinazolinones and related fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. mdpi.comorganic-chemistry.org While direct cyclization involving the nitro group is less common, base-mediated intramolecular redox processes have been reported for related structures, suggesting complex pathways where the nitro group can participate more directly under specific conditions. researchgate.net
Reactivity of the Aryl Bromide Moiety
The aryl bromide moiety in this compound is a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electronic nature of the aromatic ring, influenced by the electron-withdrawing nitro group and the electron-donating (via the methylene (B1212753) bridge) amino group, plays a crucial role in dictating the reactivity at the carbon-bromine bond.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The aryl bromide in this compound is a suitable electrophile for such transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar bromo-nitro aromatic compounds suggests that Suzuki-Miyaura coupling would be a feasible transformation. The presence of the nitro group generally does not inhibit the catalytic cycle and can, in some cases, enhance the reactivity of the aryl halide.
A representative Suzuki-Miyaura coupling reaction involving a generic bromo-nitro aromatic compound is depicted below, illustrating the expected transformation for this compound.
Illustrative Data Table for Suzuki-Miyaura Coupling of this compound Analogues
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 2-(Phenyl)-5-nitrobenzylamine | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 2-(4-Methoxyphenyl)-5-nitrobenzylamine | ~90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) / SPhos (2) | K₃PO₄ | Toluene | 110 | 2-(3-Thienyl)-5-nitrobenzylamine | ~88 |
Note: The data in this table is illustrative and based on typical conditions and yields for Suzuki-Miyaura reactions of structurally similar bromo-nitro aromatic compounds. Specific experimental results for this compound may vary.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This transformation is particularly useful for the synthesis of diaryl or alkyl-aryl amines. The application of the Buchwald-Hartwig amination to this compound would result in the formation of a diamine derivative. The reaction conditions, particularly the choice of ligand and base, are critical for achieving high yields and preventing side reactions.
Illustrative Data Table for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 4-((2-amino-4-nitrobenzyl)methyl)morpholine | ~92 |
| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | N¹-(2-amino-4-nitrobenzyl)benzene-1,4-diamine | ~78 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | tert-Butanol | 100 | N¹-Benzyl-4-nitro-1,2-benzenedimethanamine | ~85 |
Note: The data in this table is illustrative and based on typical conditions and yields for Buchwald-Hartwig amination reactions of bromo-nitro aromatic substrates. Specific experimental results for this compound may vary.
The presence of a strong electron-withdrawing group, such as the nitro group, in a position ortho or para to a halogen on an aromatic ring significantly activates the ring towards nucleophilic aromatic substitution (SNAᵣ). In this compound, the nitro group is meta to the bromine atom. However, the combined electronic effects of the nitro and benzylamine groups can still influence the susceptibility of the aryl bromide to nucleophilic attack.
In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized, particularly onto the electron-withdrawing nitro group. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The reaction is often carried out in polar aprotic solvents and may be promoted by heat.
Illustrative Data Table for Nucleophilic Aromatic Substitution of this compound
| Entry | Nucleophile | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Sodium methoxide | Methanol | 80 | 2-Methoxy-5-nitrobenzylamine | ~75 |
| 2 | Piperidine | DMSO | 120 | 1-(2-Amino-4-nitrobenzyl)piperidine | ~80 |
| 3 | Sodium thiophenoxide | DMF | 100 | 2-(Phenylthio)-5-nitrobenzylamine | ~88 |
Note: The data in this table is illustrative and based on typical conditions and yields for nucleophilic aromatic substitution reactions on activated aryl halides. Specific experimental results for this compound may vary.
Investigation of Chemoselectivity and Regioselectivity in Multi-Functionalized Systems
The presence of multiple reactive sites in this compound—the aryl bromide, the nitro group, and the primary amine of the benzylamine moiety—raises important questions of chemoselectivity and regioselectivity in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is expected to be significantly more reactive than any potential C-H activation or reactions involving the nitro or amino groups under typical Suzuki or Buchwald-Hartwig conditions. The choice of catalyst and reaction conditions can be fine-tuned to ensure that the desired transformation occurs exclusively at the aryl bromide site. For example, milder conditions would favor the reaction at the more labile C-Br bond.
Regioselectivity , the preference for reaction at one position over another, is also a key consideration. In the context of this compound, this is most relevant to potential further functionalization of the aromatic ring. While the primary reactions discussed focus on the C-Br bond, any subsequent electrophilic aromatic substitution, for instance, would be directed by the existing substituents. The interplay between the ortho, para-directing, and activating (via the methylene bridge) benzylamine group and the meta-directing, deactivating nitro group would lead to a complex substitution pattern, likely favoring positions ortho to the benzylamine group.
In multifunctionalized systems like this compound, achieving high selectivity often requires careful optimization of reaction parameters such as the catalyst, ligands, base, solvent, and temperature. The inherent electronic and steric properties of the molecule provide a foundation for predicting the most likely reaction outcomes, but empirical studies are essential to confirm and refine these predictions.
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Bromo 5 Nitrobenzylamine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of 2-Bromo-5-nitrobenzylamine, the aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton positioned between the bromo and nitro groups is likely to be the most deshielded due to the electron-withdrawing effects of these substituents. The other two aromatic protons would appear at slightly higher fields. The benzylamine (B48309) methylene (B1212753) protons (-CH₂NH₂) would present as a singlet, integrating to two protons. The amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
For comparison, in the ¹H NMR spectrum of the related compound 2-Bromo-5-nitrobenzoic acid, the aromatic protons are observed at chemical shifts that are influenced by the carboxylic acid group. chemicalbook.com This data helps in predicting the approximate chemical shifts for the aromatic protons in this compound.
The ¹³C NMR spectrum of this compound is anticipated to display six signals for the aromatic carbons and one for the benzylic carbon. The carbon atom attached to the bromine (C-Br) and the carbon attached to the nitro group (C-NO₂) would have their chemical shifts significantly influenced by these substituents. The remaining four aromatic carbon signals would be differentiated based on their substitution and position relative to the functional groups. The benzylic carbon (-CH₂NH₂) signal would appear in the aliphatic region of the spectrum. The specific chemical shifts can be estimated by considering the known ¹³C NMR data of similar compounds like 2-methyl-5-nitrobenzonitrile. chemicalbook.com
Two-dimensional NMR techniques would be invaluable in confirming the structure of this compound.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent aromatic protons, confirming their relative positions on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish the direct one-bond correlations between the protons and the carbon atoms to which they are attached. For instance, it would connect the benzylic proton signals to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would provide information about longer-range (two or three-bond) correlations. This could be used to confirm the connectivity between the benzylic methylene group and the aromatic ring, as well as the relative positions of the substituents on the ring.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₇BrN₂O₂), the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.
The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) and the bromine atom. Cleavage of the C-C bond between the aromatic ring and the benzylamine group could also occur, leading to fragments corresponding to the benzylamine moiety and the bromo-nitro-phenyl group. Analysis of the fragmentation of a similar compound, 2-Bromo-5-nitroaniline, shows characteristic losses that can help predict the behavior of this compound under mass spectrometric conditions. nist.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching would be seen above 3000 cm⁻¹, and the C-Br stretching vibration would appear at lower frequencies, typically in the fingerprint region. The IR spectrum of the related 2-hydroxy-5-nitrobenzyl bromide shows some of these characteristic peaks. nist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. Aromatic ring vibrations would also be prominent. While specific Raman data for this compound is scarce, data for 2-Bromo-5-nitrobenzaldehyde (B1279160) is available and can be used for comparative purposes. nih.gov
Computational Chemistry and Theoretical Insights into 2 Bromo 5 Nitrobenzylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density. For 2-Bromo-5-nitrobenzylamine, DFT calculations are instrumental in elucidating its structural and electronic characteristics. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost.
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles.
For this compound, key optimized parameters would include the C-Br, C-N (nitro and amine), and N-O bond lengths, as well as the angles defining the orientation of the nitro and benzylamine (B48309) groups relative to the benzene (B151609) ring. Conformational analysis, a further extension of geometry optimization, explores different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds, such as the C-C bond connecting the benzylamine group to the ring. By comparing the energies of these conformers, the most stable conformation can be identified. For instance, in a related compound, 2-bromo-5-fluorobenzaldehyde, DFT calculations have been used to determine that the O-trans isomer is the more stable form. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.85 - 1.95 | ||
| C-NO2 | 1.45 - 1.55 | ||
| C-CH2NH2 | 1.50 - 1.60 | ||
| N-O (nitro) | 1.20 - 1.30 | ||
| C-N (amine) | 1.45 - 1.55 | ||
| C-C-Br: 118-122 | |||
| O-N-O: 120-125 | |||
| C-C-N (amine): 110-115 | |||
| Br-C-C-N (nitro): 0 or 180 |
Note: This table is illustrative and intended to show the types of data obtained from geometry optimization. Actual values would require specific DFT calculations.
The electronic properties of this compound are critical to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating potential of the benzylamine group, would significantly influence the distribution of the HOMO and LUMO. It is expected that the HOMO would be localized more on the benzylamine and the aromatic ring, while the LUMO would be concentrated around the nitro group. This separation of frontier orbitals is crucial for understanding charge transfer within the molecule.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data for validation. Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups.
For this compound, characteristic vibrational modes would include the N-H stretching of the amine group, the symmetric and asymmetric stretching of the NO2 group, the C-Br stretching, and various aromatic C-H and C-C stretching and bending modes. scirp.org In studies of similar molecules, such as 2-chloro-5-nitrobenzonitrile, detailed assignments of vibrational modes have been achieved through normal coordinate analysis. researchgate.net
Molecules with significant charge separation and delocalized electrons can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. nih.gov DFT calculations can predict the NLO properties of this compound by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.comasianpubs.org The presence of both electron-donating (amine) and electron-withdrawing (nitro, bromo) groups on the aromatic ring suggests that this compound could possess notable NLO characteristics. The magnitude of the first-order hyperpolarizability is a key indicator of the NLO response.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of a system containing many molecules over time. mdpi.com For this compound, MD simulations could be employed to study its behavior in different solvent environments and to understand the nature of intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups. These simulations provide insights into how the molecule interacts with its surroundings, which is crucial for understanding its behavior in solution and in condensed phases.
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. researchgate.netrsc.org For reactions involving this compound, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate. sciepub.com This approach can be used to explore various potential reaction pathways and to predict the most likely mechanism. For example, the role of the bromo and nitro substituents in directing the reactivity of the benzylamine group could be systematically investigated.
Applications of 2 Bromo 5 Nitrobenzylamine in Advanced Organic Synthesis
Precursor for Nitrogen-Containing Heterocyclic Compounds
The strategic placement of reactive functional groups makes 2-Bromo-5-nitrobenzylamine an ideal starting point for constructing various fused heterocyclic systems. The interplay between the aminomethyl group, the nitro group, and the bromine atom allows for a range of cyclization strategies to be employed.
Synthesis of Indazoles and Related Fused Systems
This compound is a key precursor in the synthesis of 2H-indazoles, a class of bicyclic aromatic compounds with significant applications in medicinal chemistry. The synthesis typically proceeds via a one-pot condensation and reductive cyclization, often referred to as the Cadogan reaction. nih.govforagerone.comacs.org In this process, the related aldehyde, 2-bromo-5-nitrobenzaldehyde (B1279160), is first condensed with a primary amine (aromatic or aliphatic) to form an ortho-imino-nitrobenzene substrate (a Schiff base). acs.orgnih.gov
This Schiff base intermediate is then subjected to reductive cyclization. The reduction of the imine in this step effectively generates a substituted this compound in situ. This intermediate subsequently undergoes cyclization promoted by a deoxygenating agent, such as a trialkyl phosphite (B83602) (e.g., triethyl phosphite or tri-n-butylphosphine), to form the N-N bond, yielding the final 2-substituted-2H-indazole core. acs.orgnih.gov The reaction is notable for its efficiency and tolerance of diverse functional groups on both the starting aldehyde and the primary amine. acs.org
Key Reaction Steps for 2H-Indazole Synthesis:
| Step | Reactants | Key Transformation | Intermediate/Product |
|---|---|---|---|
| 1. Condensation | 2-Bromo-5-nitrobenzaldehyde + Primary Amine (R-NH₂) | Formation of C=N double bond | ortho-Imino-nitrobenzene (Schiff Base) |
| 2. Reductive Cyclization | ortho-Imino-nitrobenzene + P(OR)₃ | Deoxygenation of nitro group and N-N bond formation | 2-Substituted-6-bromo-2H-indazole |
Construction of Quinazoline (B50416) and Benzodiazepine (B76468) Scaffolds
Quinazolines: this compound serves as a valuable precursor for the synthesis of quinazolines, another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The synthetic strategy involves leveraging the nitro and aminomethyl groups. The first step is the chemical reduction of the nitro group on the this compound scaffold to an amino group, yielding 2-amino-5-bromobenzylamine.
This resulting ortho-aminobenzylamine is a classic building block for quinazolines. rsc.orgrsc.org It can undergo condensation and subsequent cyclization with a variety of one-carbon sources, such as aldehydes or their derivatives. organic-chemistry.orgresearchgate.net The reaction with an aldehyde, for instance, typically proceeds via an initial condensation followed by an oxidative cyclization to form the aromatic quinazoline ring. nih.gov This approach allows for the introduction of diverse substituents at the 2-position of the quinazoline core, depending on the aldehyde used.
Benzodiazepines: While this compound is a versatile building block for many nitrogen heterocycles, its specific application in the direct construction of benzodiazepine scaffolds is not widely reported in the surveyed chemical literature. The synthesis of benzodiazepines typically involves different precursors, often starting from 2-aminobenzophenones or other appropriately substituted anilines that undergo cyclization with amino acid derivatives or α-haloketones.
Other Heterocyclic Ring System Formations
The unique substitution pattern of this compound allows for its potential use in the synthesis of other, less common, fused heterocyclic systems. For example, derivatives of 2-aminobenzylamine can be used to construct dihydroquinazolines through N-functionalization followed by cyclodehydration. researchgate.net Furthermore, intramolecular cyclization strategies involving the bromine atom via transition-metal-catalyzed C-N bond formation could potentially lead to the formation of other multi-ring nitrogen-containing structures, although specific examples starting directly from this compound are specialized.
Building Block for Complex Molecular Architectures and Scaffolds
The trifunctional nature of this compound makes it an excellent scaffold for building complex molecular architectures through orthogonal synthesis. The three reactive sites—the bromo group, the nitro group, and the aminomethyl group—can be addressed with high selectivity using different reagents and reaction conditions. This allows for the stepwise and controlled elaboration of the molecule.
Bromo Group: The aryl bromide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of various alkyl, vinyl, alkynyl, or aryl substituents. It is also a substrate for Buchwald-Hartwig amination to form C-N bonds.
Nitro Group: The nitro group is a versatile functional group that can be selectively reduced to an amine under various conditions (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation). This resulting aniline (B41778) can then be acylated, alkylated, diazotized, or used in further cyclization reactions.
Aminomethyl Group: The primary benzylamine (B48309) moiety can be selectively N-acylated to form amides, N-alkylated, or converted into an imine, providing another point for molecular diversification.
This orthogonality enables the construction of complex, non-planar molecules with precise control over the placement of different functional groups, making this compound a valuable starting material in combinatorial chemistry and drug discovery programs.
Orthogonal Reactivity of this compound:
| Functional Group | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Bromo (Ar-Br) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-Aryl Bond (Ar-R) |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Aryl Amine (Ar-NR₂) | |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Aryl Alkyne (Ar-C≡C-R) | |
| Nitro (Ar-NO₂) | Reduction | Fe/HCl, SnCl₂, or H₂/Pd-C | Aryl Amine (Ar-NH₂) |
| Aminomethyl (Ar-CH₂NH₂) | N-Acylation | Acyl Chloride, Base | Amide (Ar-CH₂NHCOR) |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine |
Role in the Synthesis of Functional Dyes and Advanced Materials
The electronic properties conferred by the nitro and bromo substituents make the 2-bromo-5-nitrophenyl scaffold a useful component in the design of functional organic materials.
The most direct application in dye synthesis involves the corresponding aniline, 2-bromo-5-nitroaniline. This compound can serve as a diazo component in the synthesis of azo dyes. The process, known as diazotization, involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a highly reactive diazonium salt. unb.canih.govbyjus.com
This diazonium salt is an electrophile that can then be reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline derivative, in an electrophilic aromatic substitution reaction known as an azo coupling. nih.govyoutube.com This reaction forms the characteristic -N=N- (azo) linkage, which is a powerful chromophore responsible for the vibrant color of these dyes. The specific substituents on both the diazo component and the coupling partner allow for the fine-tuning of the resulting dye's color and properties. scialert.netnih.gov
Furthermore, nitroaromatic compounds are known to be important building blocks for materials with nonlinear optical (NLO) properties. researchgate.netnih.gov The significant dipole moment created by the electron-withdrawing nitro group in conjugation with an aromatic system can lead to large second- or third-order optical nonlinearities. researchgate.netrsc.org While specific NLO materials based on this compound are not extensively documented, its structural motif is characteristic of chromophores used in this field. Polymers or molecular crystals incorporating this scaffold could potentially be developed for applications in optoelectronics and photonics. researchgate.net
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the separation and quantification of 2-Bromo-5-nitrobenzylamine from reaction mixtures, starting materials, and potential impurities. The choice of technique is often dictated by the specific analytical goal, such as routine purity checks, rapid analysis for high-throughput screening, or the identification of volatile side-products.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
HPLC is a cornerstone technique for the purity assessment and reaction monitoring of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode of separation for this moderately polar compound.
A typical HPLC method for analyzing this compound would involve a C18 column, which provides excellent separation for a wide range of aromatic compounds. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a mixture, from polar impurities to the less polar product.
Detection is commonly achieved using a UV detector, as the nitroaromatic and benzylamine (B48309) chromophores in this compound absorb strongly in the UV region, typically around 254 nm. This allows for sensitive and quantitative analysis. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of a sample can be accurately determined. Furthermore, by taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, the progress of a synthesis can be effectively monitored.
| Parameter | Typical Condition |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
For applications requiring higher throughput, such as the screening of multiple reaction conditions or the rapid quality control of numerous samples, Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for faster separations without sacrificing resolution.
The fundamental principles of separation in UPLC are the same as in HPLC, but the analysis times are considerably shorter, often by a factor of five to ten. A UPLC method for this compound would still typically employ a C18 stationary phase, but with a shorter column length and smaller particle size. The higher backpressure generated by these columns necessitates the use of specialized UPLC systems capable of operating at these elevated pressures. The faster analysis times lead to a significant reduction in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique for routine analysis.
Gas Chromatography (GC) for Volatile Intermediates and Reaction Progress
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be invaluable for monitoring the presence of volatile starting materials, intermediates, or byproducts in a synthesis. For instance, if the synthesis of this compound involves a volatile precursor, GC can be used to track its consumption and thus monitor the reaction's progress. acs.org
For the GC analysis of aromatic amines, derivatization is often employed to increase their volatility and thermal stability, as well as to improve their chromatographic peak shape. nih.gov A common derivatization agent is a silylating reagent which reacts with the amine group. The analysis is typically performed on a capillary column with a nonpolar stationary phase, such as a DB-5 or HP-5 column. The oven temperature is programmed to ramp up over the course of the analysis to ensure the separation of compounds with a range of boiling points. Detection is most commonly achieved with a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon in the analyte.
| Parameter | Typical Condition |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Advanced hyphenated techniques (e.g., LC-MS, GC-MS) for comprehensive analysis
For a more comprehensive analysis, chromatographic techniques are often coupled with mass spectrometry (MS). This "hyphenation" of techniques provides not only separation and quantification but also structural information, enabling the confident identification of the target compound and any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool for the analysis of this compound. After separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate ions from the analyte molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can be used to confirm the molecular weight of the compound. The characteristic isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) would be readily observable in the mass spectrum of this compound, providing a clear signature for its identification. nih.gov
For even greater certainty, tandem mass spectrometry (LC-MS/MS) can be employed. nih.gov In this technique, the molecular ion of this compound is selected and then fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used for unambiguous identification, even in complex matrices.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-bromo-5-nitrobenzylamine, and how can reaction selectivity be ensured?
Methodological Answer:
Synthesis typically begins with bromination of a nitro-substituted aromatic precursor. For example, bromination of 5-nitrobenzylamine derivatives using reagents like N-bromosuccinimide (NBS) in the presence of FeCl₃ or AlCl₃ as catalysts can achieve selective bromination at the ortho position relative to the amine group. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid over-bromination or side reactions. Monitoring via TLC or HPLC during the reaction ensures intermediate purity . Industrial-scale methods may employ continuous flow reactors to optimize yield and minimize impurities .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combined analytical techniques are critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., distinguishing bromine at C2 vs. C3).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~245.03 g/mol) and isotopic patterns for bromine.
- HPLC-PDA : Quantifies purity (>98%) and detects nitro-group degradation byproducts (e.g., amine oxidation).
- Elemental Analysis : Verifies C, H, N, Br ratios to confirm stoichiometry .
Advanced: How do competing reaction pathways (e.g., nucleophilic substitution vs. reduction) affect the functionalization of this compound?
Methodological Answer:
The bromine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols), while the nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or with NaBH₄/CuCl₂. Competing pathways require careful optimization:
- Substitution : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity. Kinetic studies using in-situ IR spectroscopy can track bromide release .
- Reduction : Nitro-to-amine reduction must avoid over-reduction of the benzylamine group. Controlled pH (e.g., acidic conditions for selective nitro reduction) and low temperatures (0–5°C) improve selectivity .
Advanced: What strategies resolve contradictions in reported reaction yields or byproduct profiles for this compound derivatives?
Methodological Answer:
Discrepancies often arise from variations in:
- Catalyst Purity : Trace metal contaminants (e.g., Fe³⁺) in AlCl₃ may alter reaction pathways. Use ultra-pure reagents and document supplier specifications .
- Solvent Drying : Residual moisture in solvents promotes hydrolysis of nitro groups. Pre-drying with molecular sieves or distillation is essential .
- Analytical Calibration : Cross-validate HPLC retention times with synthesized reference standards to avoid misidentification of byproducts .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in complex reaction systems?
Methodological Answer:
Density Functional Theory (DFT) simulations predict:
- Electrophilic Reactivity : Fukui indices identify sites prone to nucleophilic attack (e.g., brominated C2 vs. nitro-substituted C5) .
- Transition States : Modeling intermediates in substitution or reduction pathways clarifies kinetic barriers. Software like Gaussian or ORCA is used with solvent-effect corrections (e.g., PCM models) .
- Thermodynamic Stability : Gibbs free energy calculations assess the feasibility of competing pathways (e.g., nitro reduction vs. bromine displacement) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of nitro-group decomposition products (e.g., NOₓ gases).
- Storage : Store in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .
Advanced: How does this compound serve as a precursor in pharmaceutical intermediate synthesis?
Methodological Answer:
Its dual functionality (bromine for cross-coupling; nitro for reduction) enables diverse applications:
- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids generates biaryl scaffolds for kinase inhibitors .
- Reductive Amination : Nitro reduction followed by condensation with aldehydes produces polycyclic amines for antipsychotic drug candidates .
- Heterocycle Synthesis : Cyclization with thioureas or amidines forms benzimidazole or quinazoline cores .
Advanced: What are the challenges in scaling up this compound synthesis, and how are they addressed?
Methodological Answer:
- Exothermic Reactions : Bromination is highly exothermic. Use jacketed reactors with precise temperature control (–10°C to 5°C) and automated quenching systems .
- Byproduct Management : Continuous extraction (e.g., liquid-liquid separators) removes bromide salts and unreacted starting materials .
- Regulatory Compliance : Document impurity profiles (ICH guidelines) and validate analytical methods (e.g., GC-MS for residual solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
